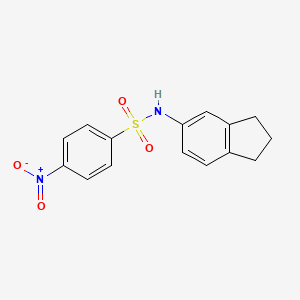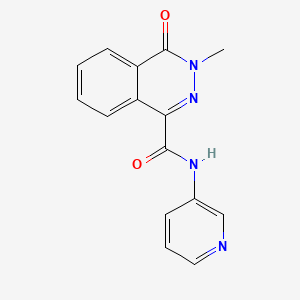![molecular formula C10H14N6 B5714397 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)
6-(1-azepanyl)tetrazolo[1,5-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. In
作用机制
The mechanism of action of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine involves the inhibition of this compound, which is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting this compound, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and promote the survival of neurons. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine in lab experiments is its specificity for this compound, which allows for the selective modulation of this compound-dependent signaling pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and antitumor effects of this compound. Furthermore, the potential applications of this compound in other disease models, such as cardiovascular diseases and metabolic disorders, should be explored. Finally, the development of novel derivatives of this compound with improved pharmacokinetics and efficacy is an important direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various disease models. Its specificity for this compound and its ability to modulate various signaling pathways make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully elucidate its molecular mechanisms and optimize its pharmacokinetic properties.
合成方法
The synthesis of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine involves the reaction of 5-aminotetrazole with 1-(6-bromohexyl)pyridinium bromide in the presence of potassium carbonate and dimethylformamide. The resulting compound is then subjected to hydrogenation to obtain the final product. This method has been optimized to produce high yields of this compound with good purity.
科学研究应用
The potential therapeutic applications of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine have been extensively studied in the scientific community. This compound has been found to have anti-inflammatory effects by inhibiting the activity of glycogen synthase kinase-3 (this compound), which is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation. Furthermore, this compound has been found to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
6-(azepan-1-yl)tetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-4-8-15(7-3-1)10-6-5-9-11-13-14-16(9)12-10/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPPXVRQINIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)


![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)




![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)


